![molecular formula C37H38F6N7O4P B15140402 3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)
3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound is part of the phenazinium family, which is characterized by its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate involves multiple steps, including the formation of the phenazinium core and the introduction of various functional groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinone derivatives, while reduction can yield amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate has several scientific research applications, including:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining and labeling biological samples for microscopy and imaging studies.
Medicine: Investigated for potential therapeutic applications, such as targeting specific cellular pathways or acting as a diagnostic agent.
Industry: Utilized in the production of colored materials, such as inks, paints, and textiles.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to nucleic acids or proteins, altering their function and leading to observable effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenazinium Chloride: Another member of the phenazinium family with similar structural features but different functional groups.
Phenazinium Bromide: Similar to phenazinium chloride but with a bromide ion instead of chloride.
Phenazinium Iodide: Contains an iodide ion and exhibits different reactivity and properties compared to the hexafluorophosphate derivative.
Uniqueness
3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate is unique due to its specific functional groups and the presence of the hexafluorophosphate ion. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C37H38F6N7O4P |
|---|---|
Peso molecular |
789.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]-N-methylanilino]butanoate;hexafluorophosphate |
InChI |
InChI=1S/C37H38N7O4.F6P/c1-4-42(5-2)30-18-20-32-34(25-30)43(29-10-7-6-8-11-29)33-24-27(15-19-31(33)38-32)40-39-26-13-16-28(17-14-26)41(3)23-9-12-37(47)48-44-35(45)21-22-36(44)46;1-7(2,3,4,5)6/h6-8,10-11,13-20,24-25H,4-5,9,12,21-23H2,1-3H3;/q+1;-1 |
Clave InChI |
XISOOUOUXDJFEM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)CCCC(=O)ON5C(=O)CCC5=O)N=C2C=C1)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



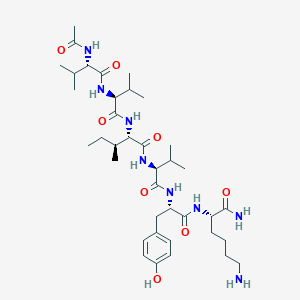

![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
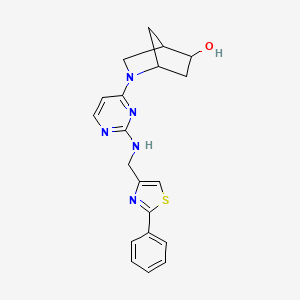



![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
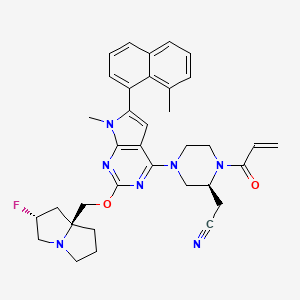
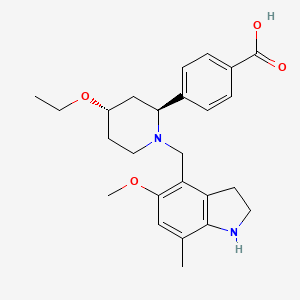
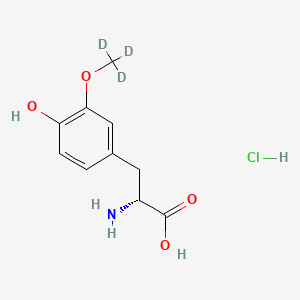
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
